molecular formula C₃₁H₄₅N₅O₅Si₂ B1147446 O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-94-9

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Cat. No. B1147446
M. Wt: 623.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a derivative of guanosine, notable for its unique chemical structure and potential biological applications. It falls into a broader category of O6-alkylguanine derivatives.

Synthesis Analysis

  • The synthesis of O6-alkyl/aralkylguanosine derivatives involves the introduction of alkyl or aralkyl groups. For example, O6-benzyl-N2-acetylguanosine is a related compound synthesized to enhance the antitumor action of chloroethylnitrosoureas (Mounetou et al., 1997).

Molecular Structure Analysis

  • The molecular structure of this guanosine derivative is complex, involving several functional groups that contribute to its overall properties. While specific structural details of this compound are not directly available, the structural analysis of similar compounds, such as O6-(alkyl/aralkyl)guanosines, provides insights into the structural aspects of these molecules (Mounetou et al., 1997).

Chemical Reactions and Properties

  • These guanosine derivatives exhibit varying reactivity and properties based on their substitution patterns. For instance, the introduction of benzyl and 4-halobenzyl groups on the O6 position significantly affects their activity (Mounetou et al., 1997).

Physical Properties Analysis

  • The physical properties, such as solubility and stability, of these compounds vary with different substitutions. For example, O6-benzyl-N2-acetylguanosine and its derivatives demonstrate differing water solubility, which is crucial for their biological applications (Mounetou et al., 1997).

Scientific Research Applications

1. Nucleoside Modification and Synthesis

The chemical structure of O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine indicates its relevance in the synthesis and modification of nucleosides. The compound's intricate structure, involving benzyl and etheno groups attached to the guanosine moiety, and the tetrakis(isopropyl)-1,3-disiloxanediyl as a protecting group, suggests its use in the selective modification of nucleoside structures. For example, a related compound, 3′-Amino-3′-deoxyguanosine, was synthesized from guanosine, indicating the potential utility of such modified guanosines in the synthesis of nucleoside analogues or in the protection of specific functional groups during synthesis processes (Lei Zhang et al., 2003).

2. Biochemical Studies and Molecular Interactions

Another potential application is in the study of biochemical interactions and molecular structures, particularly involving guanosine and its derivatives. The unique structure of O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine might offer insights into hydrogen bonding, ion-carbonyl interactions, and the structural characteristics of nucleosides. For instance, solid-state 17O NMR spectroscopy has been used to probe hydrogen bonding and ion-carbonyl interactions in guanosine derivatives, a study that could be relevant for understanding the behavior of complex guanosine structures like the one (Irene C. M. Kwan et al., 2007).

3. RNA Synthesis and Modification

Additionally, the presence of protective groups like tetrakis(isopropyl)-1,3-disiloxanediyl in the compound suggests its use in the synthesis and modification of RNA. For instance, an innovative O6 -tert-butyl/N2 -tert-butyloxycarbonyl protection concept for guanosine phosphoramidites has been presented, which could be advantageous for 2'-modified G building blocks, indicating the potential for the compound to play a role in RNA synthesis and modification (L. Jud & R. Micura, 2017).

properties

CAS RN

148437-94-9

Product Name

O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

Molecular Formula

C₃₁H₄₅N₅O₅Si₂

Molecular Weight

623.89

synonyms

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.